molecular formula C10H11F3N2OS B3090008 N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide CAS No. 1204234-41-2

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide

Cat. No. B3090008
CAS RN: 1204234-41-2
M. Wt: 264.27 g/mol
InChI Key: JBWCMQVEZKOIFY-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide (N-MTEEN) is a synthetic compound that has been studied extensively due to its potential therapeutic applications. N-MTEEN is an analogue of nicotinamide (vitamin B3), but with the addition of a methyl trifluoromethylsulfanyl-ethyl group. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, anti-diabetic, and anti-viral properties. In addition, N-MTEEN has been shown to modulate the activity of various enzymes, receptors, and transcription factors, making it a promising molecule for further research.

Mechanism of Action

The exact mechanism of action of N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide is not yet fully understood. However, it is thought to modulate the activity of various enzymes, receptors, and transcription factors. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to modulate the activity of the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-diabetic, and anti-viral properties. In addition, this compound has been found to modulate the activity of various enzymes, receptors, and transcription factors. These effects make this compound an attractive molecule for further research.

Advantages and Limitations for Lab Experiments

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide is a relatively simple molecule to synthesize in the laboratory, making it an attractive option for researchers. However, it is important to note that this compound is a relatively new compound and thus its effects have not been fully studied. In addition, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in different contexts.

Future Directions

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide has a variety of potential applications in the field of medicine. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, further research is needed to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory, anti-oxidant, anti-cancer, anti-diabetic, and anti-viral agent. Finally, further research is needed to explore the potential toxicological effects of this compound, as well as its potential interactions with other drugs.

Scientific Research Applications

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide has been studied extensively in the field of scientific research. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, anti-diabetic, and anti-viral properties. In addition, this compound has been shown to modulate the activity of various enzymes, receptors, and transcription factors. These properties make this compound an attractive molecule for further research.

properties

IUPAC Name

N-[1-(trifluoromethylsulfanyl)propan-2-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2OS/c1-7(6-17-10(11,12)13)15-9(16)8-3-2-4-14-5-8/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWCMQVEZKOIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(F)(F)F)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501169761
Record name N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204234-41-2
Record name N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204234-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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